molecular formula C13H11N3 B6265434 6-[methyl(phenyl)amino]pyridine-3-carbonitrile CAS No. 1016885-28-1

6-[methyl(phenyl)amino]pyridine-3-carbonitrile

Cat. No.: B6265434
CAS No.: 1016885-28-1
M. Wt: 209.2
InChI Key:
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Description

6-[methyl(phenyl)amino]pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl(phenyl)amino group at the 6-position and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[methyl(phenyl)amino]pyridine-3-carbonitrile typically involves the reaction of 6-chloropyridine-3-carbonitrile with methyl(phenyl)amine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the methyl(phenyl)amino group. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[methyl(phenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

6-[methyl(phenyl)amino]pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-[methyl(phenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: Similar in structure but lacks the phenyl and carbonitrile groups.

    6-Amino-3-cyanopyridine: Contains a similar pyridine ring with an amino and carbonitrile group but lacks the methyl(phenyl)amino substitution.

Uniqueness

6-[methyl(phenyl)amino]pyridine-3-carbonitrile is unique due to the presence of both the methyl(phenyl)amino and carbonitrile groups, which confer distinct chemical and biological properties

Properties

CAS No.

1016885-28-1

Molecular Formula

C13H11N3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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